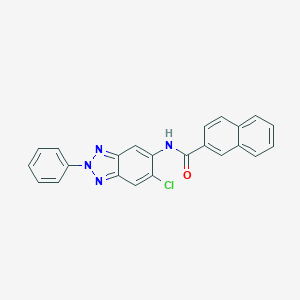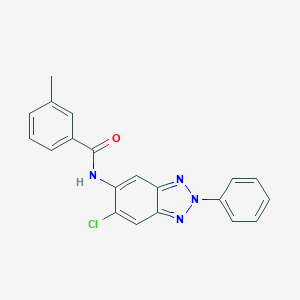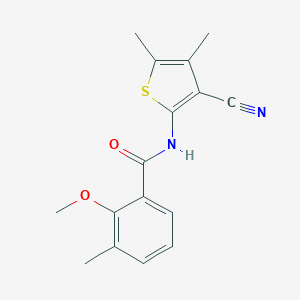![molecular formula C23H20ClN3O3 B244294 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B244294.png)
2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves the inhibition of specific enzymes that are involved in various biological processes. In cancer cells, this compound inhibits the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of cell death. In fungi, this compound inhibits the activity of succinate dehydrogenase, which is an enzyme that is involved in the production of energy. This inhibition leads to the disruption of the fungal cell membrane and the subsequent death of the fungus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide depend on the specific biological system that is being studied. In cancer cells, this compound has been shown to induce cell death and inhibit the growth of tumors. In fungi, it has been shown to disrupt the cell membrane and inhibit the growth of fungal infections. In environmental science, it has been studied for its potential to degrade pollutants in soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide in lab experiments include its specificity and potency. This compound has been shown to exhibit strong inhibitory effects on specific enzymes, making it a useful tool for studying the biological processes that are involved in various systems. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. In medicine, further research is needed to determine the safety and efficacy of this compound as a potential anti-cancer drug. In agriculture, further research is needed to determine the optimal application methods and dosages for using this compound as a fungicide. In environmental science, further research is needed to determine the potential of this compound to degrade pollutants in various environmental systems. Additionally, further research is needed to determine the potential of this compound for use in other fields, such as materials science and energy production.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves a multi-step process that includes the reaction of 5-isopropyl-2-amino-phenol with 2-chloro-5-nitrobenzoic acid, followed by the reduction of the nitro group and the subsequent reaction with 2-methoxy-5-(chlorosulfonyl)benzoic acid. The final step involves the reaction of the resulting compound with nicotinamide.
Applications De Recherche Scientifique
2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been the subject of several scientific research studies due to its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a fungicide to protect crops from fungal infections. In environmental science, it has been studied for its potential to degrade pollutants in soil and water.
Propriétés
Formule moléculaire |
C23H20ClN3O3 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
2-chloro-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-13(2)14-6-9-20-18(11-14)27-23(30-20)15-7-8-19(29-3)17(12-15)26-22(28)16-5-4-10-25-21(16)24/h4-13H,1-3H3,(H,26,28) |
Clé InChI |
CMCKHDUXYQYTGL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(N=CC=C4)Cl |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(N=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)



![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)